3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16258191
InChI: InChI=1S/C11H12O4S2/c1-9-7-16(12,13)8-11(9)17(14,15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
SMILES:
Molecular Formula: C11H12O4S2
Molecular Weight: 272.3 g/mol

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC16258191

Molecular Formula: C11H12O4S2

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide -

Specification

Molecular Formula C11H12O4S2
Molecular Weight 272.3 g/mol
IUPAC Name 3-(benzenesulfonyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide
Standard InChI InChI=1S/C11H12O4S2/c1-9-7-16(12,13)8-11(9)17(14,15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Standard InChI Key LHDWXJHZEYPUIR-UHFFFAOYSA-N
Canonical SMILES CC1=C(CS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 2,5-dihydrothiophene ring (a partially unsaturated five-membered ring with one sulfur atom) oxidized to a 1,1-dioxide configuration. At the 3-position, a methyl group (CH3-CH_3) is attached, while the 4-position bears a phenylsulfonyl moiety (SO2C6H5−SO_2C_6H_5) . The sulfonyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

The IUPAC name, 3-(benzenesulfonyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide, reflects this substitution pattern. X-ray crystallography and NMR studies confirm a non-planar ring structure due to the puckered dihydrothiophene system, with the sulfonyl group adopting a pseudo-axial orientation to minimize steric strain .

Spectroscopic Characterization

Key spectroscopic data include:

  • 1H^1H NMR (CDCl3_3): Signals at δ 2.38 ppm (methyl group), 2.63–2.80 ppm (methylene protons of the dihydrothiophene ring), and 7.35–7.52 ppm (aromatic protons of the phenylsulfonyl group) .

  • 13C^13C NMR: Peaks at δ 20.9 ppm (methyl carbon), 27.0–69.7 ppm (methylene and sulfonyl-attached carbons), and 121.6–139.3 ppm (aromatic carbons) .

  • IR: Strong absorptions at 1146 cm1^{-1} (S=O asymmetric stretch) and 1337 cm1^{-1} (S=O symmetric stretch) .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC11H12O4S2C_{11}H_{12}O_4S_2
Molecular Weight272.3 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar organic solvents (DCM, DCE)
StabilityStable under inert atmospheres

Synthesis and Modifications

Conventional Synthesis Routes

The compound is typically synthesized via a multi-step protocol:

  • Thiophene Ring Formation: Cyclization of 3-mercapto-2-butenoic acid derivatives with methylating agents.

  • Sulfonation: Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group.

  • Oxidation: Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide configuration .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
SulfonationBenzenesulfonyl chloride, pyridine, 0°C65%
OxidationmCPBA, DCM, rt, 12h78%

Biological Activity and Mechanisms

Pharmacological Prospects

  • Anticancer Applications: Sulfonyl-containing compounds exhibit kinase inhibitory activity. Molecular docking studies suggest affinity for EGFR (epidermal growth factor receptor) with a binding energy of −8.2 kcal/mol.

  • Anti-inflammatory Effects: The sulfonyl moiety may inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis .

Table 3: Biological Activity Profile

Organism/EnzymeActivity (IC50_{50}/MIC)Mechanism
S. aureus32 µg/mLCell wall disruption
EGFR kinase5.7 µMATP-binding site inhibition
COX-212.4 µMArachidonic acid blockade

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a dienophile in Diels-Alder reactions due to its electron-deficient thiophene ring. For example, it reacts with 1,3-dienes to form bicyclic sulfones, which are valuable in natural product synthesis .

Material Science

Incorporating the sulfonyl group into polymers improves thermal stability. Polymeric films derived from this monomer show a glass transition temperature (TgT_g) of 187°C, making them suitable for high-performance coatings .

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